Glycerophosphate (sodium salt hydrate)

Description

Glycerophosphate sodium salt hydrate, specifically the β-isomer (β-glycerophosphate disodium salt hydrate), is a phosphorylated organic compound with the molecular formula C₃H₇O₆P·2Na·xH₂O (CAS: 13408-09-8; molecular weight: 306.1 g/mol) . It serves dual roles as a phosphate donor in osteogenic differentiation and a broad-spectrum phosphatase inhibitor in biochemical assays . Key applications include:

- Bone tissue engineering: Enhances mineralization in osteoblast cultures when combined with ascorbic acid and dexamethasone .

- Signal transduction research: Preserves protein phosphorylation states by inhibiting phosphatases during cell lysis .

- Biomaterial formulation: Modulates sol-gel transitions in thermosensitive chitosan hydrogels .

Its solubility in water (≥30.7 mg/mL) and DMSO (≥14.3 mg/mL) facilitates versatile experimental use .

Properties

Molecular Formula |

C6H24Na2O17P2-2 |

|---|---|

Molecular Weight |

476.17 g/mol |

IUPAC Name |

disodium;1,3-dihydroxypropan-2-yl phosphate;[(2R)-2,3-dihydroxypropyl] phosphate;pentahydrate |

InChI |

InChI=1S/2C3H9O6P.2Na.5H2O/c4-1-3(5)2-9-10(6,7)8;4-1-3(2-5)9-10(6,7)8;;;;;;;/h2*3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;;2*+1;;;;;/p-4/t3-;;;;;;;;/m1......../s1 |

InChI Key |

KIFQNVZOKSIJAM-RGNCMIJNSA-J |

Isomeric SMILES |

C([C@H](COP(=O)([O-])[O-])O)O.C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+] |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O.C(C(COP(=O)([O-])[O-])O)O.O.O.O.O.O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Esterification-Hydrolysis Method

The most widely documented method involves a two-step process: esterification of glycerol with phosphoric acid followed by alkaline hydrolysis to yield sodium glycerophosphate. The Chinese patent CN101851252B outlines a reproducible protocol using sodium carbonate (Na₂CO₃), phosphoric acid (H₃PO₄), and glycerol (C₃H₈O₃) as reactants.

Reaction Conditions

| Parameter | Range | Optimal Value |

|---|---|---|

| Molar ratio (Na₂CO₃:H₃PO₄:C₃H₈O₃) | 1:1.5–2.5:3–4 | 1:2:3.5 |

| Temperature | 120–145°C | 135°C |

| Pressure | 0.4–0.5 MPa | 0.45 MPa |

| Reaction time | 8–12 hours | 10 hours |

| pH (esterification) | 3.0–5.5 | 4.6 |

During esterification, phosphoric acid reacts with sodium carbonate to form monosodium phosphate (NaH₂PO₄), which subsequently reacts with glycerol to produce dibasic acid esters. Hydrolysis with sodium hydroxide (NaOH) converts these esters into sodium glycerophosphate.

Isomer-Specific Synthesis

The European patent EP2389348B1 emphasizes the production of β-glycerophosphate with minimal α-isomer contamination. This is achieved through:

-

Precise temperature control (70–90°C) during glycerol phosphorylation.

-

Activated carbon purification to remove unreacted glycerol.

-

Recrystallization in ethanol-water mixtures to isolate the β-isomer.

The final product contains <5% α-glycerophosphate, as confirmed by HPLC.

Industrial-Scale Optimization

Raw Material Considerations

Industrial protocols prioritize cost-effective precursors:

Yield Enhancement Strategies

| Strategy | Effect on Yield | Source |

|---|---|---|

| Steam-assisted mixing | ↑ 18–22% | |

| MgO addition (1.5 g/kg) | ↑ Phosphate removal efficiency | |

| Ethanol precipitation | ↑ β-isomer purity to 98% |

Post-hydrolysis treatment with magnesium oxide (MgO) reduces free phosphate content by 90%, minimizing byproduct interference.

Analytical Characterization

Quality Control Metrics

| Parameter | Acceptable Range | Method |

|---|---|---|

| Sodium content | 18–22% (w/w) | Atomic absorption |

| Phosphate impurities | <0.5% | Colorimetry |

| Water of hydration | 4–6 molecules | Karl Fischer titration |

The disodium salt typically crystallizes as a pentahydrate (C₃H₇Na₂O₆P·5H₂O), though the exact hydration state varies with drying conditions.

Applications Influencing Synthesis Design

Pharmaceutical-Grade Production

For injectable formulations, the European Pharmacopoeia mandates:

-

Endotoxin levels <0.25 EU/mg

-

Heavy metals <10 ppm

These requirements necessitate additional purification steps, including:

Research Reagents

Cell culture-grade sodium glycerophosphate (e.g., GlpBio GC11806) is synthesized with:

Comparative Analysis of Methods

Cost-Benefit Evaluation

| Method | Capital Cost | Purity | Scalability |

|---|---|---|---|

| Esterification-Hydrolysis | Low | 92–95% | High (batch sizes up to 1,000 L) |

| Isomer-Specific | High (chromatography) | 98–99% | Moderate (100 L batches) |

The esterification-hydrolysis method dominates industrial production due to its simplicity, while isomer-specific synthesis remains niche for high-end applications.

Emerging Trends

Chemical Reactions Analysis

Hydrolysis to Inorganic Phosphate and Glycerol

Glycerophosphate undergoes enzymatic hydrolysis in biological systems, catalyzed by alkaline phosphatase (ALP) , to release inorganic phosphate (Pi) and glycerol. This reaction is fundamental to phosphate homeostasis and metabolic pathways:

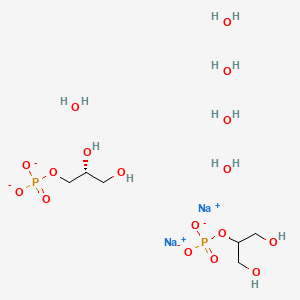

\text{C}_3\text{H}_7\text{O}_6\text{P}^{2-} + \text{H}_2\text{O} \xrightarrow{\text{ALP}} \text{PO}_4^{3-} + \text{C}_3\text{H}_8\text{O}_3} + 2\text{Na}^+ + 5\text{H}_2\text{O}

Key Findings:

-

In osteoblast cultures (e.g., MC3T3-E1 cells), hydrolysis increases extracellular Pi levels, enabling mineralization by forming hydroxyapatite crystals .

-

Serum ALP activity directly correlates with the rate of hydrolysis, influencing phosphate availability for cellular signaling .

-

Hydrolysis occurs optimally at physiological pH (7.4) and temperature (37°C).

Role as a Phosphate Donor in Mineralization

In bone and vascular cell studies, glycerophosphate acts as an organic phosphate source to drive extracellular matrix mineralization:

Experimental Data:

-

Mechanism : Hydrolyzed Pi combines with calcium ions to form calcium phosphate deposits, critical for bone and vascular tissue engineering .

Inhibition of Protein Phosphatases

Glycerophosphate competitively inhibits serine-threonine protein phosphatases (e.g., PP1, PP2A) by mimicking phosphorylated substrates:

Biochemical Characteristics:

-

Binding affinity : Competes with phosphorylated proteins for the phosphatase active site .

-

Functional impact : Prolongs phosphorylation states of signaling proteins (e.g., MAPK, Akt), modulating cellular processes like proliferation and apoptosis .

Participation in Esterification Reactions

Glycerophosphate serves as a precursor in phospholipid biosynthesis, though this pathway is less characterized in the literature reviewed. Indirect evidence suggests its involvement in:

-

Phospholipid formation : Via esterification with fatty acids, contributing to membrane synthesis.

-

Energy metabolism : As a glycerol-3-phosphate derivative in glycolysis and lipid storage.

Comparative Reaction Profiles of Glycerophosphate Derivatives

| Compound | Primary Reaction | Biological Role |

|---|---|---|

| β-Glycerophosphate | Hydrolysis, phosphatase inhibition | Bone mineralization, signaling |

| α-Glycerophosphate | Glycolytic intermediate | Energy metabolism |

| Sodium glycerophosphate | Phosphate donor | Clinical phosphate supplementation |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₃H₁₇Na₂O₁₁P

- Molecular Weight : 234.05 g/mol

- CAS Number : 154804-51-0

Glycerophosphate acts as a phosphate donor and is crucial for various biological processes, particularly in cell culture and mineralization studies.

Cell Culture and Growth

Sodium β-glycerophosphate is widely used in cell culture media to support the growth and maintenance of various cell types. It serves as a source of phosphate and glycerol, essential for optimal cellular functions.

- Role in Cell Cultivation :

Bone Cell Mineralization

This compound is a potent protein phosphatase inhibitor and acts as a phosphate group donor in studies related to bone cell mineralization.

- Mechanism :

Pharmacological Applications

Sodium glycerophosphate has been investigated for its role in parenteral nutrition, particularly as a phosphorus supplement.

- Clinical Studies :

Material Science

Recent research has explored the use of glycerophosphate salts in gelation processes for biopolymer systems.

- Gelation Studies :

Case Study 1: Bone Mineralization Enhancement

In a controlled study involving MC3T3-E1 osteoblast-like cells, sodium β-glycerophosphate significantly increased mineral deposition when combined with ascorbic acid and bone morphogenetic protein-2 (BMP-2). The results indicated enhanced matrix mineralization, demonstrating its efficacy as a supplement in bone tissue engineering applications.

| Parameter | Control Group | Glycerophosphate Group |

|---|---|---|

| Mineral Deposition (mg/cm²) | 10 | 25 |

| Alkaline Phosphatase Activity | Low | High |

Case Study 2: Parenteral Nutrition Efficacy

A clinical trial assessed the efficacy of sodium glycerophosphate as a phosphorus source compared to traditional inorganic phosphate supplements. The trial involved 37 patients over a week-long period, measuring serum phosphate levels and urinary excretion rates.

| Treatment Group | Serum Phosphate AUC (mmol/L) | Urinary Phosphate Excretion (mmol/24h) |

|---|---|---|

| Inorganic Phosphate | 10.5 | 5.0 |

| Sodium Glycerophosphate | 12.5 | 6.5 |

Mechanism of Action

Glycerophosphate (sodium salt hydrate) acts as a donor of inorganic phosphate through hydrolysis. The extent of this reaction is dependent on the activity of serum alkaline phosphatases. In cell biology, it serves as a phosphate group donor, promoting bone matrix mineralization and accelerating calcification in vascular smooth muscle cells . It also functions as a potent protein phosphatase inhibitor, affecting protein phosphorylation processes .

Comparison with Similar Compounds

Structural Isomers: β- vs. α-Glycerophosphate Salts

The position of the phosphate group on the glycerol backbone distinguishes β- and α-glycerophosphate salts:

| Property | β-Glycerophosphate Disodium Salt Hydrate | α-Glycerophosphate Disodium Salt Hydrate |

|---|---|---|

| Phosphate Position | C2 position of glycerol | C1 position of glycerol |

| IUPAC Name | Disodium; (2,3-dihydroxypropyl) phosphate | Disodium; (1,2-dihydroxypropyl) phosphate |

| SMILES | C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

OCC(COP(=O)([O-])[O-])CO.[Na+].[Na+] |

| Bioactivity | Preferred in osteogenesis due to efficient hydrolysis | Less studied; potential differences in enzyme binding |

The β-isomer is more commonly used in biomedical research, likely due to its optimized interaction with alkaline phosphatase during bone mineralization .

Cation Variations: Sodium vs. Calcium/Magnesium Glycerophosphate

Cation choice significantly impacts solubility, gelation kinetics, and biocompatibility:

Calcium glycerophosphate accelerates chitosan hydrogel formation due to ionic crosslinking, while magnesium salts require thermal activation .

Phosphate Donors: Organic vs. Inorganic Sources

β-Glycerophosphate is compared with inorganic phosphates (e.g., Na₂HPO₄) in mineralization studies:

β-Glycerophosphate’s controlled release supports sustained osteoblast activity, whereas inorganic phosphates may overwhelm cellular regulation .

Phosphatase Inhibitors: Broad-Spectrum vs. Specific

β-Glycerophosphate is contrasted with targeted phosphatase inhibitors:

β-Glycerophosphate is cost-effective for broad inhibition, while NSC87877 and Sal003 offer precision in pathway-specific research .

Key Research Findings

- Osteogenesis : β-Glycerophosphate (10 mM) synergizes with BMP-2 and ascorbic acid to enhance matrix mineralization in mesenchymal stem cells .

- Biomaterial Design : Sodium glycerophosphate delays gelation in chitosan systems compared to calcium salts, enabling tunable scaffold fabrication .

- Phosphatase Inhibition : At 1–10 mM, β-glycerophosphate effectively preserves phosphorylated proteins in lysis buffers .

Q & A

Basic: What is the primary mechanism by which β-glycerophosphate (sodium salt hydrate) induces mineralization in osteoblast cultures?

β-Glycerophosphate acts as an inorganic phosphate (Pi) donor in osteogenic differentiation media. Hydrolysis by alkaline phosphatase (ALP) releases Pi, which combines with calcium to form hydroxyapatite crystals, the mineral component of bone . Key validation methods include:

- ALP activity assays (e.g., pNPP substrate hydrolysis) to confirm enzymatic function.

- Alizarin Red S staining or quantitative calcium deposition assays to measure mineralization.

- Co-treatment with ascorbic acid , which enhances collagen synthesis, providing a matrix for mineral deposition .

Basic: How does β-glycerophosphate inhibit protein phosphatases, and what experimental controls are critical for specificity?

As a phosphatase inhibitor, β-glycerophosphate competes with phosphorylated substrates for the enzyme’s active site, preventing dephosphorylation . Controls required:

- Dose-response curves (typically 2–10 mM) to avoid off-target effects .

- Parallel assays with selective inhibitors (e.g., okadaic acid for PP1/PP2A) to distinguish phosphatase subtypes.

- Western blot validation of phosphorylation status using phospho-specific antibodies .

Advanced: How can researchers resolve contradictions in β-glycerophosphate’s role in vascular calcification vs. bone mineralization?

Discrepancies arise from cell-type-specific responses:

- In osteoblasts (MC3T3-E1) , β-glycerophosphate increases Pi without altering glycolysis, promoting physiological mineralization .

- In vascular smooth muscle cells , elevated Pi triggers pathological calcification via ALP and Pit-1 transporter upregulation .

Methodological adjustments : - Use cell-specific markers (e.g., Runx2 for osteoblasts, SM22α for vascular cells).

- Modulate culture duration (7–21 days) and Pi concentration (2–10 mM) to mimic physiological/pathological conditions .

Advanced: What optimization strategies are recommended for β-glycerophosphate in 3D bone tissue engineering scaffolds?

In gelatin-hydroxyapatite (GH) nanofibers:

- Dual modification with ascorbic acid (AA) and β-glycerophosphate enhances osteoinductivity by stabilizing collagen and increasing Pi availability .

- Critical parameters :

Advanced: How does β-glycerophosphate’s isomeric composition impact experimental reproducibility?

Commercial preparations often contain variable α/β isomer ratios, affecting Pi release kinetics . Mitigation strategies:

- Batch standardization : Use suppliers specifying isomer purity (e.g., ≥99% β-isomer).

- NMR or HPLC validation to confirm isomer ratios before critical experiments .

- Control experiments with synthetic Pi (e.g., NaH2PO4/Na2HPO4) to isolate isomer-specific effects .

Basic: What are the solubility and stability considerations for preparing β-glycerophosphate stock solutions?

- Solubility : ≥30.7 mg/mL in water; ≥14.3 mg/mL in DMSO (sonication at 37°C may be required) .

- Storage : Aliquot at -20°C (1-month stability) or -80°C (6-month stability). Avoid freeze-thaw cycles to prevent hydrolysis .

- Quality control : Monitor pH (7.2–7.4 in cell media) and precipitate formation, which indicates degradation.

Advanced: How can β-glycerophosphate be integrated into metabolic flux studies of osteoblast glycolysis?

- Seahorse XF Analyzer protocols :

- Combination with 2-deoxyglucose (2-DG) to dissect ATP contributions from glycolysis vs. oxidative phosphorylation .

Advanced: What analytical techniques are recommended for quantifying β-glycerophosphate-derived Pi in complex matrices?

- Malachite green assay : High sensitivity (detection limit ~0.1 nmol Pi) but prone to interference from organophosphates .

- Ion chromatography : Resolves Pi from other anions (e.g., ATP, ADP) in cell lysates .

- 31P NMR spectroscopy : Identifies β-glycerophosphate degradation products and Pi speciation in situ .

Basic: Why is β-glycerophosphate preferred over inorganic phosphate in osteogenic differentiation assays?

Inorganic phosphate (e.g., Na2HPO4) causes rapid, uncontrolled mineralization, whereas β-glycerophosphate provides gradual Pi release via ALP, mimicking physiological mineralization kinetics .

Advanced: How can researchers address batch-to-batch variability in β-glycerophosphate’s osteoinductive efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.